molecular formula C10H19NO2S B599573 1-Boc-3-(Methylthio)pyrrolidine CAS No. 164666-07-3

1-Boc-3-(Methylthio)pyrrolidine

Cat. No. B599573
CAS RN: 164666-07-3
M. Wt: 217.327
InChI Key: RFFVIHRYBTXYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(Methylthio)pyrrolidine is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for 1-Boc-3-(Methylthio)pyrrolidine were not found, pyrrolidine-based organocatalysts have been synthesized using various methods . For instance, pyrrolidine-oxyimides were synthesized from N-Boc-L-prolinol and hydroxyimides .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-(Methylthio)pyrrolidine consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methylthio group attached .

Scientific Research Applications

Enantioselective Palladium-Catalyzed α-Arylation

This compound has been used in the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine . The protocol involves deprotonation of N-Boc pyrrolidine using s-BuLi/(-)-sparteine in TBME or Et2O at -78 °C, transmetalation with ZnCl2, and Negishi coupling using Pd(OAc)2, t-Bu3P-HBF4, and the aryl bromide .

Modulation of Supramolecular Structure

Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .

NMR Studies of Macromolecular Complexes

The tert-butyl group has been evaluated as a probe for NMR studies of macromolecular complexes . The 1H NMR signal of a tBu group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .

Marine Cyclic Dipeptide

Cyclic glycine-proline (cGP), a prevalent marine cyclic dipeptide, possesses a distinct pyrrolidine-2,5-dione scaffold, which contributes to the chemical diversity and broad bioactivities of cGP . The diverse sources from marine-related, endogenous biological, and synthetic pathways and the in vitro and in vivo activities of cGP are reviewed .

Multi-functional Luminophores

Multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue color-changing were designed and synthesized .

Biomolecular Assemblies

Tagging of proteins with tBu groups provides a powerful approach to study large biomolecular assemblies of limited stability and/or solubility that may be applicable even at nanomolar concentrations .

Safety And Hazards

The safety data sheet for a similar compound, BOC-3-methylaminopyrrolidine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFVIHRYBTXYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-3-(Methylthio)pyrrolidine

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